molecular formula C20H18N6O3 B2420931 N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847387-12-6

N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2420931
CAS No.: 847387-12-6
M. Wt: 390.403
InChI Key: IOOZDBGLYBMWRV-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
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Properties

IUPAC Name

N-benzyl-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-29-16-9-7-15(8-10-16)26-19-18(23-24-26)20(28)25(13-22-19)12-17(27)21-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOZDBGLYBMWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazolo-pyrimidine derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N6O3C_{20}H_{18}N_6O_3, with a molecular weight of approximately 390.403 g/mol. The structure features a benzyl group, a methoxyphenyl moiety, and a triazolo-pyrimidine core, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The triazole ring can participate in hydrogen bonding with enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to various receptors involved in signaling pathways, influencing cellular responses.

Anticancer Properties

Research has indicated that triazolo-pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and Bel-7402. The cytotoxic effects are often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
69c (related compound)MCF-712.50
69b (related compound)Bel-740217.82

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have demonstrated antimicrobial activity against various pathogens. For example, benzothioate derivatives have shown effectiveness against pathogenic bacteria in vitro.

Case Studies

  • Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines. The findings suggested that modifications on the triazole ring significantly impacted their anticancer potency.
  • Antimicrobial Screening : In another investigation focusing on antimicrobial properties, several triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited notable antibacterial activity comparable to standard antibiotics.

Preparation Methods

Halogenation and Diazotization

4,6-Dihydroxypyrimidin-5-amine (prepared from low-cost urea and malonic acid derivatives) undergoes chlorination using thionyl chloride in chloroform with catalytic dimethylformamide, yielding 4,6-dichloropyrimidin-5-amine. Subsequent diazotization with sodium nitrite in acidic medium generates a diazonium intermediate, which cyclizes with acetylene derivatives to form the triazolo[4,5-d]pyrimidine core.

Reaction Conditions

Step Reagents Temperature Time Yield
Chlorination SOCl₂, DMF (cat.), CHCl₃ 70°C 4 h 85%
Diazotization/Cyclization NaNO₂, HCl, Propargylamide 0–5°C 2 h 78%

Acetamide Side-Chain Installation at the 6-Position

The acetamide moiety is introduced via nucleophilic displacement of a chloro or mesylate group at position 6. Two approaches are prevalent: direct amidation or stepwise alkylation-amination.

Mesylation and Amide Coupling

6-Hydroxy-triazolopyrimidine is mesylated using methanesulfonyl chloride in dichloromethane with triethylamine, yielding the mesylate derivative. Subsequent reaction with N-benzyl-2-aminoacetamide in dimethylformamide at 60°C for 6 hours affords the target acetamide.

Key Data

Intermediate Reagents Conditions Yield
6-Mesyl derivative MsCl, TEA, DCM 0°C, 2 h 90%
Final acetamide N-Benzyl-2-aminoacetamide, DMF 60°C, 6 h 75%

Chlorination and Nucleophilic Substitution

Alternatively, 6-chloro-triazolopyrimidine reacts with N-benzylglycine in the presence of potassium carbonate in acetone, forming the acetamide via SNAr mechanism. This method avoids mesylation but requires higher temperatures (80°C, 8 hours).

Ketone Formation at the 7-Position

The 7-oxo group is installed via oxidation of a thioether intermediate or hydrolysis of a protected carbonyl.

Oxidation of Thioether

7-Thiomethyltriazolopyrimidine is oxidized with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature, yielding the ketone in 88% yield.

Hydrolysis of Enol Ether

Ethyl 7-ethoxy-triazolopyrimidine undergoes acidic hydrolysis with hydrochloric acid in ethanol, producing the 7-oxo derivative.

Characterization and Analytical Data

Final compounds are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.42 (s, 1H, triazole-H)
  • δ 7.89 (d, J = 8.8 Hz, 2H, 4-methoxyphenyl)
  • δ 7.32–7.25 (m, 5H, benzyl)
  • δ 4.41 (s, 2H, CH₂CO)
  • δ 3.85 (s, 3H, OCH₃)

¹³C NMR (101 MHz, DMSO-d₆)

  • δ 169.8 (C=O)
  • δ 161.2 (triazolopyrimidine C-7)
  • δ 159.4 (OCH₃)
  • δ 135.6–114.2 (aromatic carbons)

Yield Optimization and Challenges

Critical challenges include minimizing byproducts during triazole cyclization and avoiding over-oxidation at the 7-position.

Byproduct Analysis

  • Triazole Regioisomers : <5% when using CuI/phenanthroline.
  • Over-Oxidation : Controlled by stoichiometric mCPBA (1.1 eq).

Scalability

The mesylation-amination route (Section 3.1) is preferred for industrial scale-up due to milder conditions and higher reproducibility.

Q & A

Q. How to reconcile opposing reports on the compound’s solubility in aqueous vs. lipidic media?

  • Experimental Redesign :
  • LogP Determination : Use shake-flask method (octanol/water) to measure partitioning; compare with calculated values (ChemAxon) .
  • Co-Solvency Studies : Test solubility in PEG-400/water mixtures (10–40% v/v) to simulate physiological conditions .

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